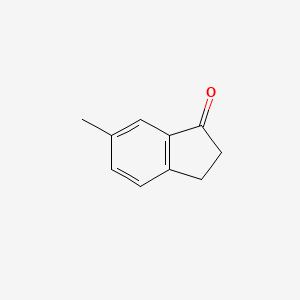

6-Methyl-1-indanone

Overview

Description

6-Methyl-1-indanone is a substituted indanone . It has been synthesized in high quantum yields by the photolysis of α-chloro-2′,5′-dimethylacetophenone . It is formed as one of the photoproducts during the irradiation of 2,5-dimethylphenacyl (DMP) esters . It is reported to be one of the semivolatile components of lamina cigarette smoke .

Synthesis Analysis

This compound has been synthesized in high quantum yields by the photolysis of α-chloro-2′,5′-dimethylacetophenone . It is formed as one of the photoproducts during the irradiation of 2,5-dimethylphenacyl (DMP) esters . A facile method for the synthesis of indanones was developed under metal- and additive-free conditions, wherein l-proline served as an efficient and environmentally benign catalyst .Molecular Structure Analysis

The molecular formula of this compound is C10H10O . The molecular weight is 146.19 . The structure of this compound has been established through high-level ab initio calculations .Chemical Reactions Analysis

The energetic study of this compound has been developed using calorimetric techniques and a computational methodology . The enthalpies of combustion and of sublimation of this compound were determined from, respectively, static-bomb combustion calorimetry and high-temperature Calvet microcalorimetry .Physical and Chemical Properties Analysis

This compound is a solid . It has a boiling point of 70 °C at 0.4 mmHg and a melting point range of 60-62 °C . The density is 1.1±0.1 g/cm3 . The flash point is 109.9±18.1 °C .Scientific Research Applications

Energetic Characterization in Biomass Degradation

6-Methyl-1-indanone has been characterized energetically, focusing on its role in biomass degradation. Research conducted by Silva et al. (2018) used calorimetric techniques and computational methodologies to study the enthalpies of combustion and sublimation of this compound. This research provides insights into the molecular structures and energetic effects of methyl and methoxy groups in the indanone structure, comparing them with substitutions in benzene and naphthalene molecules (Silva, Lima, & Ribeiro da Silva, 2018).

Structural and Dynamic Features in Organometallic Chemistry

This compound derivatives have been explored in organometallic chemistry. Dreier et al. (2001) studied the dynamic features of bis[2-(2-furyl)indenyl]zirconium derivatives, derived from 2-indanone. Their work highlights the importance of conformational isomers and rotational barriers in these compounds, contributing significantly to the understanding of their behavior in organometallic reactions (Dreier, Bergander, Wegelius, Fröhlich, & Erker, 2001).

Photorelease Studies

Research by Pelliccioli et al. (2001) involved studying the photorelease of HCl from o-methylphenacyl chloride, where this compound played a key role in the process. The study provided insights into the photorelease mechanism, highlighting the formation of certain photoenols and their behavior in different solvents (Pelliccioli, Klán, Zabadal, & Wirz, 2001).

Antibacterial Activity from Cyanobacteria

Kamat et al. (2008) conducted a study involving the synthesis of 4-hydroxy-7-methyl-1-indanone, a constituent of the cyanobacterium Nostoc commune, known for its antibacterial activity. This research illustrates the pharmaceutical potential of this compound derivatives in developing new antibacterial agents (Kamat, Menezes, Siddhaye, & Paknikar, 2008).

Energy Studies in Biomass-Derived Compounds

A study by da Silva and Ribeiro da Silva (2020) on the energetic aspects of biomass-derived compounds like 6-hydroxy-1-indanone and 7-hydroxy-1-indanone contributes to the understanding of the thermodynamic stability of this compound derivatives. This research offers significant insights into the potential of these compounds in bioenergy applications (Ribeiro da Silva & Ribeiro da Silva, 2020).

Synthesis of 6-Chloro-1-indanone

The synthesis of 6-chloro-1-indanone by Xu-qiang (2010) shows the versatility of this compound derivatives in chemical synthesis, contributing to the broader understanding of indanone chemistry and its potential applications in various industrial processes (Xu-qiang, 2010).

Safety and Hazards

6-Methyl-1-indanone should be handled with personal protective equipment/face protection . Avoid dust formation, ingestion, and inhalation . It is advised not to let the product enter drains . In case of skin contact, wash off with soap and plenty of water . If inhaled, move the person into fresh air .

Future Directions

6-Methyl-1-indanone was used as a starting material for the synthesis of branched alkyl indanes (BINs) . Future research directions include the development of new synthetic routes, the optimization of its biological activities, and the exploration of its potential in other industries, such as materials science and nanotechnology. Additionally, annulated indanone scaffolds constitute key structural components of many bioactive natural products .

Mechanism of Action

Target of Action

Indanones, in general, are known to interact with a variety of biological targets, including adrenergic receptors . These receptors are metabotropic receptors located on cell membranes and are stimulated by catecholamines .

Mode of Action

It is a substituted indanone synthesized in high quantum yields by the photolysis of α-chloro-2′,5′-dimethylacetophenone . It is formed as one of the photoproducts during the irradiation of 2,5-dimethylphenacyl (DMP) esters

Biochemical Pathways

Indanones are known to be involved in a variety of biochemical reactions . For instance, they are used in annulations to construct fused and spirocyclic frameworks

Pharmacokinetics

The ADME properties of 6-Methyl-1-indanone indicate high gastrointestinal absorption and it is BBB permeant . The log P values, which indicate lipophilicity, range from 1.95 to 3.25 . The compound is soluble, with log S values ranging from -2.43 to -3.48 . These properties suggest that this compound has good bioavailability.

Result of Action

Indanones and their derivatives are known to exhibit a broad range of biological activities . They are found in numerous natural products and pharmaceuticals, and are known for their antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature can affect the enthalpies of combustion and sublimation, which in turn can influence the compound’s energetic properties

Properties

IUPAC Name |

6-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-7-2-3-8-4-5-10(11)9(8)6-7/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOXRDYLMJMQBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383542 | |

| Record name | 6-Methyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24623-20-9 | |

| Record name | 6-Methyl-1-indanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024623209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methyl-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYL-1-INDANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9NAN3OV6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key characteristics of the photochemical synthesis of 6-Methyl-1-indanone?

A1: The photochemical synthesis of this compound is characterized by its efficiency and adherence to Green Chemistry principles. This method, involving intramolecular hydrogen transfer and enolization under UV irradiation, boasts mild reaction conditions, rapid kinetics, and straightforward procedures. [, ] The ease of product separation and purification further enhances its appeal. [, ]

Q2: What is the role of this compound in the photo-release of carboxylic acids?

A2: this compound acts as a coproduct in the photochemical cleavage of 2,5-dimethylphenacyl (DMP) esters. [] Upon UV irradiation, DMP esters release the corresponding carboxylic acid alongside this compound. [] This reaction, initiated by efficient photoenolization, proceeds through the formation of transient triplet and ground-state photoenols. []

Q3: How does the solvent environment influence the photochemistry of α-chloro-ortho-methylacetophenones?

A3: Solvent choice significantly impacts the photochemical behavior of α-chloro-ortho-methylacetophenones, exemplified by α-chloro-2',5'-dimethylacetophenone. [] In methanol, laser flash photolysis reveals a long-lived triplet state (270 ns), but it is a shorter-lived triplet (≤1 ns) that contributes to product formation. [] The E photoenol, with a lifetime varying drastically between methanol (20 μs) and benzene (225 ns), is the only detectable isomer. []

Q4: Can you describe the use of this compound as a precursor in organic synthesis?

A4: this compound serves as a valuable starting material for synthesizing diverse heterocyclic compounds. One example is its conversion to 4/6-Methyl-2-tosyloxy-1-indanones using [(hydroxy)tosyloxyiodo]benzene (HTIB). [] These indanone derivatives are subsequently employed to create a series of novel dihydroindeno[1,2-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazines via cyclocondensation reactions with various triazole derivatives. [] This synthetic route highlights the utility of this compound in accessing complex molecular architectures with potential biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1306121.png)

![3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile](/img/structure/B1306124.png)

![[5-(3-Amino-4-methylphenyl)furan-2-yl]methanol](/img/structure/B1306133.png)

![Methyl 3-[(5-methylfuran-2-carbonyl)amino]benzoate](/img/structure/B1306134.png)

![2-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1306143.png)